molecular formula C24H21N3O2 B14403977 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine CAS No. 89546-97-4

4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine

Cat. No.: B14403977
CAS No.: 89546-97-4
M. Wt: 383.4 g/mol
InChI Key: XCOOBMPLMLLCFI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes two methyl groups, a nitrophenyl group, and two phenyl groups attached to a dihydropyridazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the pyridazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1-(4-aminophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with an amino group instead of a nitro group.

    4,5-Dimethyl-1-(4-chlorophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with a chloro group instead of a nitro group.

    4,5-Dimethyl-1-(4-bromophenyl)-3,6-diphenyl-1,6-dihydropyridazine: Similar structure but with a bromo group instead of a nitro group.

Uniqueness

The uniqueness of 4,5-Dimethyl-1-(4-nitrophenyl)-3,6-diphenyl-1,6-dihydropyridazine lies in the presence of the nitrophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89546-97-4

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

4,5-dimethyl-2-(4-nitrophenyl)-3,6-diphenyl-3H-pyridazine

InChI

InChI=1S/C24H21N3O2/c1-17-18(2)24(20-11-7-4-8-12-20)26(21-13-15-22(16-14-21)27(28)29)25-23(17)19-9-5-3-6-10-19/h3-16,24H,1-2H3

InChI Key

XCOOBMPLMLLCFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN(C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

Origin of Product

United States

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